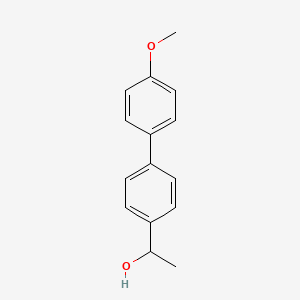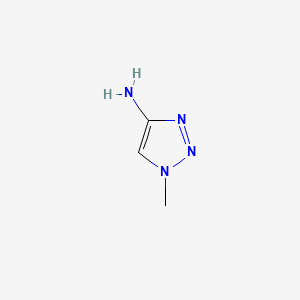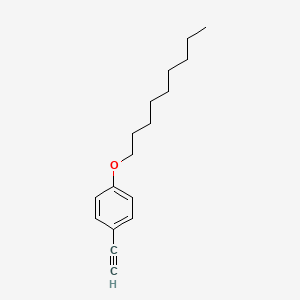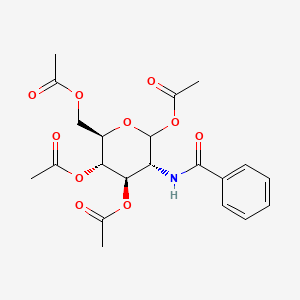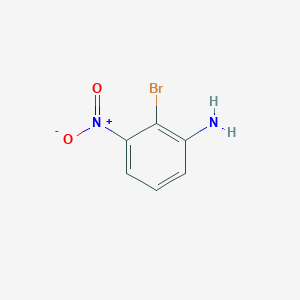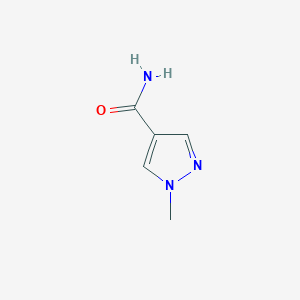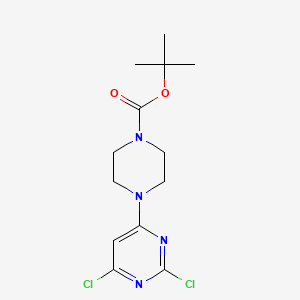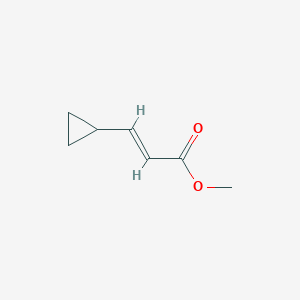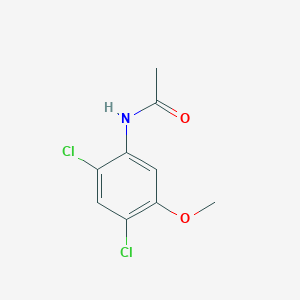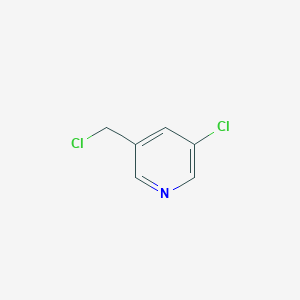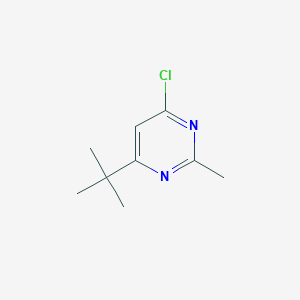![molecular formula C14H17NO B1315929 3-Benzyl-3-azabicyclo[3.2.1]octan-8-on CAS No. 83507-33-9](/img/structure/B1315929.png)
3-Benzyl-3-azabicyclo[3.2.1]octan-8-on
Übersicht
Beschreibung
3-Benzyl-3-azabicyclo[3.2.1]octan-8-one is a chemical compound with the molecular formula C₁₄H₁₇NO and a molecular weight of 215.296 g/mol . This compound belongs to the family of tropane alkaloids, which are known for their wide array of interesting biological activities . The 8-azabicyclo[3.2.1]octane scaffold, which forms the core structure of this compound, is central to many biologically active molecules .
Wissenschaftliche Forschungsanwendungen
3-Benzyl-3-azabicyclo[3.2.1]octan-8-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.
Industry: It is used in the production of various chemical products and as a research tool in proteomics
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .
Biochemical Pathways
Given its structural similarity to tropane alkaloids , it may influence similar biochemical pathways.
Biochemische Analyse
Biochemical Properties
3-Benzyl-3-azabicyclo[3.2.1]octan-8-one plays a significant role in various biochemical reactions. It has been observed to interact with κ-opioid receptors, exhibiting agonist activity . This interaction suggests that 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one may influence pain perception and mood regulation. Additionally, this compound has shown cytotoxic activity against different tumor cell lines, including glioblastoma, medulloblastoma, and hepatocellular carcinoma . The nature of these interactions involves binding to specific receptor sites, leading to downstream signaling effects.
Cellular Effects
The effects of 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one on various cell types and cellular processes are profound. In tumor cells, it induces cytotoxicity, leading to cell death . This compound also influences cell signaling pathways, particularly those associated with opioid receptors, which can alter gene expression and cellular metabolism. The impact on cell function includes modulation of pain signals and potential anti-cancer properties.
Molecular Mechanism
At the molecular level, 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one exerts its effects through binding interactions with κ-opioid receptors . This binding activates the receptor, leading to a cascade of intracellular events that result in altered gene expression and enzyme activity. The compound’s structural rigidity, provided by its bicyclic backbone, enhances its binding affinity and specificity for these receptors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained receptor activation and continuous cytotoxic effects on tumor cells .
Dosage Effects in Animal Models
The effects of 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one vary with different dosages in animal models. At lower doses, the compound exhibits analgesic properties by activating κ-opioid receptors . At higher doses, it can induce toxic effects, including severe cytotoxicity and potential organ damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse reactions.
Metabolic Pathways
3-Benzyl-3-azabicyclo[3.2.1]octan-8-one is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound undergoes biotransformation, leading to the formation of metabolites that may also exhibit biological activity . These metabolic processes can affect the overall efficacy and toxicity of the compound.
Transport and Distribution
Within cells and tissues, 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in target tissues, affecting its therapeutic and toxicological profiles.
Subcellular Localization
The subcellular localization of 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization determines the sites of action within the cell and contributes to the compound’s overall biological effects.
Vorbereitungsmethoden
The synthesis of 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one can be achieved through various synthetic routes. One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be done by starting with an acyclic material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another approach involves the use of asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
3-Benzyl-3-azabicyclo[3.2.1]octan-8-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Vergleich Mit ähnlichen Verbindungen
3-Benzyl-3-azabicyclo[3.2.1]octan-8-one can be compared with other similar compounds, such as:
2-Azabicyclo[3.2.1]octane: This compound has a similar bicyclic structure but differs in the position of the nitrogen atom.
8-Benzyl-8-azabicyclo[3.2.1]octan-3-one: . The uniqueness of 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one lies in its specific substitution pattern and the resulting biological activities.
Eigenschaften
IUPAC Name |
3-benzyl-3-azabicyclo[3.2.1]octan-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c16-14-12-6-7-13(14)10-15(9-12)8-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDAOVIVXGHHHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1C2=O)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20576131 | |
| Record name | 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20576131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83507-33-9 | |
| Record name | 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20576131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
